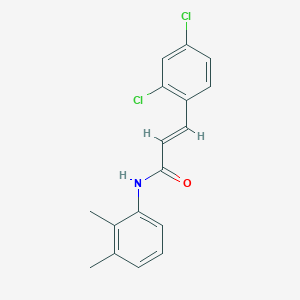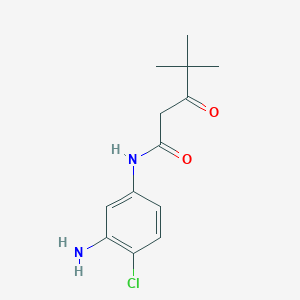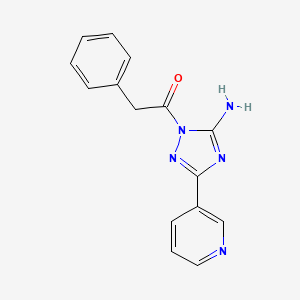
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways in cells. For example, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have various biochemical and physiological effects in cells and animals. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and viruses. In addition, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is that it is relatively easy to synthesize in the laboratory. It also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying various cellular processes, such as DNA replication and repair. Finally, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide may also have applications in the field of materials science, due to its unique chemical structure.
Méthodes De Synthèse
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized through a multistep process involving the reaction of 2-aminonicotinic acid with naphthalene-1-carbonyl chloride and phenyl isothiocyanate. The resulting product is then subjected to further reactions, including catalytic hydrogenation and acid-catalyzed cyclization, to yield N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide.
Applications De Recherche Scientifique
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, antifungal, and antiviral activities, among others. N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been studied for its potential as a neuroprotective agent and as an inhibitor of nitric oxide production.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2S/c25-22(23-21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-18(14-16-24)17-7-2-1-3-8-17/h1-13H,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQRRNFBRSSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=S)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)



![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)



![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)